5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)
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Overview
Description
5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) typically involves multi-step organic reactions. One common method involves the reaction of 2-amino pyridine with formaldehyde to form an intermediate, which is then further reacted with ethyl acetoacetate under acidic conditions to yield the final product . The reaction is usually carried out in ethanol as a solvent, with the mixture being refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5,5’-Methylenebis(2-hydroxybenzaldehyde): Another compound with a methylene bridge, known for its use in the synthesis of coordination polymers.
5,5’-Methylenebis(thiazol-2-amine): Used in the synthesis of bis-heteroarylaminomethylnaphthoquinone derivatives.
Uniqueness
5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) is unique due to its dual ethoxycarbonyl and carboxylic acid functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
6305-92-6 |
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Molecular Formula |
C19H22N2O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-[(5-carboxy-3-ethoxycarbonyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O8/c1-5-28-18(26)12-8(3)14(16(22)23)20-10(12)7-11-13(19(27)29-6-2)9(4)15(21-11)17(24)25/h20-21H,5-7H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
XGDNUJGQQURYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C(=O)OCC |
Origin of Product |
United States |
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